Benzaldehyde thiosemicarbazone

Description

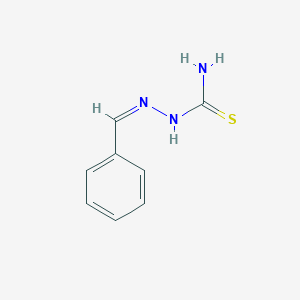

Structure

3D Structure

Properties

IUPAC Name |

(benzylideneamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHCMAZIKNVDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627-73-2 | |

| Record name | 2-(Phenylmethylene)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1627-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

step-by-step synthesis of benzaldehyde thiosemicarbazone

An In-depth Technical Guide to the Synthesis of Benzaldehyde Thiosemicarbazone for Researchers and Drug Development Professionals.

This guide provides a comprehensive overview of the synthesis of this compound, a molecule of significant interest in medicinal chemistry due to its wide array of biological activities. The document details the chemical synthesis, including experimental protocols and characterization data, and provides a visualization of the synthetic workflow.

Introduction

Thiosemicarbazones are a class of compounds characterized by the C=N-NH-C(=S)NH₂ functional group. They are readily synthesized through the condensation reaction of a thiosemicarbazide with an appropriate aldehyde or ketone. This compound, in particular, serves as a crucial scaffold in the development of therapeutic agents, exhibiting a range of pharmacological properties including antitumor, antibacterial, antifungal, and antiviral activities.[1][2] Their biological action is often attributed to their ability to chelate metal ions, which can lead to the inhibition of key enzymes like ribonucleotide reductase or the generation of reactive oxygen species (ROS), potentially inducing cell death pathways such as ferroptosis.[3][4]

This document serves as a technical resource for researchers, providing detailed methodologies for the synthesis and characterization of this compound.

Chemical Synthesis

The synthesis of this compound is primarily achieved through a condensation reaction between benzaldehyde and thiosemicarbazide.[3] The reaction involves the nucleophilic attack of the primary amine of thiosemicarbazide on the carbonyl carbon of benzaldehyde, followed by dehydration to form the characteristic imine (or azomethine) bond (-CH=N-).

Reactants

The primary reactants and their relevant properties are summarized below.

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Benzaldehyde | C₆H₅CHO | C₇H₆O | 106.12 | Aldehyde Source |

| Thiosemicarbazide | NH₂NHC(S)NH₂ | CH₅N₃S | 91.13 | Amine Source |

General Experimental Protocol: Conventional Heating Method

This protocol outlines a standard laboratory procedure for the synthesis of this compound using conventional reflux heating.

Materials:

-

Thiosemicarbazide

-

Benzaldehyde

-

Methanol or Ethanol (95%)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask, dissolve thiosemicarbazide (1 equivalent) in hot methanol or ethanol.[1]

-

Addition of Benzaldehyde: To this solution, add benzaldehyde (1 equivalent) dropwise while stirring.[5]

-

Catalyst Addition: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.[6]

-

Reflux: Heat the mixture under reflux for a period ranging from 1 to 4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1][3]

-

Precipitation and Cooling: After the reaction is complete, the mixture is cooled to room temperature. The product, this compound, will typically precipitate out of the solution as a solid.[7]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[5][7]

-

Washing: Wash the collected solid with a small amount of cold ethanol or methanol to remove unreacted starting materials and impurities.[1][7]

-

Drying and Recrystallization: Dry the product in a vacuum desiccator. For further purification, the crude product can be recrystallized from 95% ethanol.[8]

Alternative Protocol: Microwave-Assisted Synthesis

A more rapid synthesis can be achieved using microwave irradiation.

Procedure:

-

A suspension of thiosemicarbazide (1 mmol), benzaldehyde (1 mmol), and a catalytic amount of glacial acetic acid (0.05 ml) in 99.5% ethanol (2-5 ml) is prepared.[8]

-

The mixture is irradiated in a microwave oven with reflux for 5-7 minutes.[8]

-

After irradiation, the mixture is cooled to room temperature, and the resulting crystals are collected by suction filtration.[8]

-

The crude product is then recrystallized from 95% or 70% ethanol.[8]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Characterization Data

The synthesized compound is typically characterized by its melting point and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Yield Data

| Property | Value | Reference |

| Appearance | White to pale yellow solid/crystals | [9] |

| Melting Point | 178-180 °C | [9] |

| Yield | 30% - 67% (Conventional) | [7][9] |

Spectroscopic Data

The following table summarizes the key spectroscopic data used to confirm the structure of this compound.

| Technique | Key Signals / Peaks (and Assignment) | Reference |

| IR (KBr, cm⁻¹) | ~3400 (-NH), ~3238, ~3158 (NH₂), ~1600 (C=N), ~1160 (C=S) | [7] |

| ¹H-NMR (DMSO-d₆, δ ppm) | ~11.47 (s, 1H, NH), ~8.24 (s, 1H, CH=N), ~8.02 (s, 2H, NH₂), 7.80-7.41 (m, 5H, Ar-H) | [9] |

| ¹³C-NMR | Data for derivatives are available, confirming the aromatic carbons, the imine carbon (C=N), and the thione carbon (C=S). | [1][7] |

Biological Activity Context: Potential Mechanism of Action

Thiosemicarbazones are known to exert their biological effects through various mechanisms. One proposed pathway involves the induction of oxidative stress and a specific form of iron-dependent cell death known as ferroptosis.[3] The diagram below illustrates a hypothetical signaling pathway.

Caption: Hypothetical pathway for BTSC-induced ferroptosis.

This guide provides a foundational framework for the synthesis and understanding of this compound. Researchers are encouraged to consult the cited literature for more specific details and applications.

References

- 1. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jetir.org [jetir.org]

- 6. chemmethod.com [chemmethod.com]

- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Benzaldehyde Thiosemicarbazone for Researchers and Drug Development Professionals

This guide provides a comprehensive, beginner-friendly protocol for the synthesis of benzaldehyde thiosemicarbazone, a compound of interest in medicinal chemistry and materials science. The document outlines the reaction mechanism, a detailed experimental procedure, and methods for characterization, with all quantitative data summarized for clarity.

Introduction

Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The synthesis of this compound is a foundational reaction, involving the condensation of benzaldehyde with thiosemicarbazide. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed and practical understanding of this synthesis.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a nucleophilic addition-elimination reaction, also known as a condensation reaction. The lone pair of electrons on the primary amine of thiosemicarbazide attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the final imine product, this compound.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a general method adapted from various literature sources.[1][2][3] Researchers may need to optimize conditions based on their specific laboratory setup and desired purity.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 20 mmol scale) | Notes |

| Benzaldehyde | C₇H₆O | 106.12 | 2.12 g (2.0 mL) | Freshly distilled for best results |

| Thiosemicarbazide | CH₅N₃S | 91.13 | 1.82 g | |

| Methanol or Ethanol | CH₃OH or C₂H₅OH | - | ~230 mL | Reagent grade |

| Acetic Acid (optional) | C₂H₄O₂ | - | A few drops | Can be used as a catalyst |

| Potassium Carbonate (optional) | K₂CO₃ | - | 0.2 g | Can be used as a base catalyst[2] |

Procedure

-

Dissolution of Thiosemicarbazide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.82 g (20 mmol) of thiosemicarbazide in approximately 160 mL of hot methanol or ethanol.[1]

-

Preparation of Benzaldehyde Solution: In a separate beaker, dissolve 2.12 g (20 mmol) of benzaldehyde in 70 mL of methanol or ethanol.[1]

-

Reaction: Add the benzaldehyde solution dropwise to the hot thiosemicarbazide solution over a period of about 30 minutes while stirring.[1] A few drops of glacial acetic acid can be added to catalyze the reaction.[3] Alternatively, some protocols suggest the addition of a base like potassium carbonate and stirring overnight at room temperature.[2]

-

Reflux: Heat the reaction mixture to reflux and maintain it for 2 to 4 hours.[1][3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with an eluent such as ethyl acetate/n-hexane (1:4).[2]

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out. If not, concentrate the solution to about half its volume using a rotary evaporator.[1]

-

Purification: Collect the crude product by filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[1][3]

-

Drying: Dry the purified product in a vacuum oven or desiccator.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from ethanol.[3]

Expected Yield and Physical Properties

| Property | Value |

| Yield | 80%[1] |

| Appearance | Colorless crystals[1] |

| Melting Point | 167–169 °C[1] (Lit. 153.50 °C)[4] |

| Molecular Formula | C₈H₉N₃S[1][5] |

| Molar Mass | 179.24 g/mol [1][5] |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (NH₂) | 3400, 3380[1] |

| N-H stretch (NH) | 3250[1] |

| C=N stretch | 1600[1] |

| C=S stretch | 885[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.42 | s | 1H | =N–NH[1] |

| 8.19, 7.98 | d | 2H | NH₂[1] |

| 8.05 | s | 1H | HC=N[1] |

| 7.78 | d | 2H | ortho-Ph[1] |

| 7.39 | t | 2H | meta-Ph[1] |

| 7.40 | t | 1H | para-Ph[1] |

| Chemical Shift (δ) ppm | Assignment (¹³C NMR) |

| 178.0 | C=S[1] |

| 142.28 | HC=N[1] |

| 134.18, 129.83, 128.65, 127.29 | Phenyl C's[1] |

Mass Spectrometry

| Technique | m/z | Assignment |

| FAB(+)-MS | 179 | M⁺[1] |

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Benzaldehyde is a skin and eye irritant. Avoid inhalation and contact with skin.

-

Methanol and ethanol are flammable. Keep away from open flames and ignition sources.

-

Dispose of chemical waste according to institutional guidelines.

This guide provides a solid foundation for the synthesis and characterization of this compound. For further applications and more complex derivatives, researchers are encouraged to consult the cited literature.

References

- 1. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jetir.org [jetir.org]

- 5. This compound | C8H9N3S | CID 5711036 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reaction Mechanism of Benzaldehyde and Thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between benzaldehyde and thiosemicarbazide to form benzaldehyde thiosemicarbazone. This reaction is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by thiosemicarbazone derivatives, including anticancer, antiviral, and antibacterial properties.[1][2] This document details the underlying chemical principles, provides established experimental protocols, summarizes key quantitative data, and visualizes the reaction pathway.

Core Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of this compound is a classic example of a condensation reaction, specifically proceeding through a nucleophilic addition-elimination pathway.[2][3] The reaction involves the nucleophilic attack of the primary amino group of thiosemicarbazide on the electrophilic carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form an imine, which in this specific case is a thiosemicarbazone.[4]

The reaction can be catalyzed by either acid or base, which facilitates different steps of the mechanism.[4][5]

Acid-Catalyzed Mechanism

Under acidic conditions, the carbonyl oxygen of benzaldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This enhances the rate of the nucleophilic attack by the weakly basic amino group of thiosemicarbazide.

The key steps are:

-

Protonation of the Carbonyl Group: The aldehyde's carbonyl oxygen is protonated by the acid catalyst.

-

Nucleophilic Attack: The terminal nitrogen of thiosemicarbazide attacks the carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

-

Dehydration: The lone pair on the adjacent nitrogen atom facilitates the elimination of a water molecule.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the nitrogen atom.

Caption: Acid-catalyzed mechanism of thiosemicarbazone formation.

Base-Catalyzed/Uncatalyzed Mechanism

In the absence of a strong acid, or under basic conditions, the reaction proceeds through the direct nucleophilic attack of the thiosemicarbazide on the neutral benzaldehyde. While the carbonyl carbon is less electrophilic, the reaction is still favorable. A base can facilitate the deprotonation steps.

The key steps are:

-

Nucleophilic Attack: The terminal nitrogen of thiosemicarbazide directly attacks the carbonyl carbon of benzaldehyde.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen, forming a zwitterionic or neutral intermediate.

-

Dehydration: A water molecule is eliminated.

Caption: Base-catalyzed/uncatalyzed mechanism of thiosemicarbazone formation.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, with variations in solvents, catalysts, and reaction conditions. Below are detailed protocols from the literature.

Protocol 1: Methanol Reflux

This is a widely used method that often results in high yields.[6][7]

-

Reactants:

-

Thiosemicarbazide (1.82 g, 20 mmol)

-

Benzaldehyde (2.12 g, 20 mmol)

-

Methanol (230 mL total)

-

-

Procedure:

-

Dissolve thiosemicarbazide in 160 mL of hot methanol in a round-bottom flask equipped with a reflux condenser.

-

Dissolve benzaldehyde in 70 mL of methanol.

-

Add the benzaldehyde solution dropwise to the hot thiosemicarbazide solution over a period of 30 minutes with continuous stirring.

-

Reflux the reaction mixture for 4 hours.

-

Filter the hot solution and concentrate the filtrate to half its volume under reduced pressure.

-

Allow the concentrate to evaporate slowly at room temperature.

-

Collect the resulting crystals by filtration, wash with cold ethanol, and dry in vacuo.

-

Protocol 2: Room Temperature Stirring with Base

This method utilizes a base catalyst and can be performed at room temperature.[3]

-

Reactants:

-

Thiosemicarbazide (1 mmol)

-

Benzaldehyde (1 mmol)

-

Ethanol (10 mL)

-

Potassium Carbonate (0.2 g)

-

-

Procedure:

-

In a 50 mL round-bottom flask with a magnetic stir bar, prepare a mixture of ethanol, benzaldehyde, and thiosemicarbazide.

-

Add potassium carbonate to the mixture.

-

Stir the mixture overnight at room temperature.

-

Reflux the mixture for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of EtOAc/n-hexane (1:4).

-

Upon completion, add a solution of 20 mL of water and ice to the flask to precipitate the product.

-

Collect the precipitate by filtration.

-

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound (HL¹).

| Parameter | Value | Reference |

| Molecular Formula | C₈H₉N₃S | [6] |

| Molecular Weight | 179.2 g/mol | [6] |

| Yield | 80% | [6] |

| Melting Point | 167-169 °C | [6] |

| Appearance | Colorless crystals | [6] |

Table 1: Physicochemical Properties of this compound.

| Analysis | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 53.6 | 53.5 | [6] |

| Hydrogen (H) | 5.1 | 5.3 | [6] |

| Nitrogen (N) | 23.4 | 23.5 | [6] |

| Sulfur (S) | 17.9 | 17.7 | [6] |

Table 2: Elemental Analysis of this compound.

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment | Reference |

| IR (KBr) | 3400, 3380 | ν(NH₂) | [6] |

| 3250 | ν(NH) | [6] | |

| 1600 | ν(C=N) | [6] | |

| 885 | ν(C=S) | [6] | |

| ¹H-NMR (DMSO-d₆) | 11.42 (s, 1H) | =N–NH | [6] |

| 8.19, 7.98 (d, 2H) | NH₂ | [6] | |

| 8.05 (s, 1H) | HC=N | [6] | |

| 7.78 (d, 2H) | Phenyl (ortho) | [6] | |

| 7.39 (t, 2H) | Phenyl (meta) | [6] | |

| 7.40 (t, 1H) | Phenyl (para) | [6] | |

| ¹³C-NMR (DMSO-d₆) | 178.0 | C=S | [6] |

| 142.28 | HC=N | [6] | |

| 134.18, 129.83, 128.65, 127.29 | Phenyl | [6] | |

| FAB(+)-MS | m/z 179 | M⁺ | [6] |

Table 3: Spectroscopic Data for this compound.

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of this compound is outlined below.

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amecj.com [amecj.com]

- 5. juniv.edu [juniv.edu]

- 6. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositorio.uchile.cl [repositorio.uchile.cl]

An In-depth Technical Guide to Benzaldehyde Thiosemicarbazone Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde thiosemicarbazone derivatives are a versatile class of organic compounds characterized by the presence of a thiosemicarbazone moiety (-NH-CS-NH-N=CH-) attached to a benzaldehyde group. These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their ability to chelate metal ions is central to many of their pharmacological effects, making them promising candidates for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward condensation reaction between a substituted benzaldehyde and a thiosemicarbazide in an alcoholic solvent.[1][2][3] The reaction is often catalyzed by a small amount of acid or base and may be carried out at room temperature or under reflux.[3]

dot

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Quantitative Data

This compound derivatives exhibit a wide array of biological activities, including anticancer, antibacterial, antifungal, and antioxidant effects. The potency of these derivatives is often influenced by the nature and position of substituents on the benzaldehyde ring.

Anticancer Activity

The anticancer activity of these compounds is one of the most extensively studied areas. They have shown cytotoxicity against various human cancer cell lines. The proposed mechanisms for their anticancer effects include the induction of apoptosis, cell cycle arrest, and, notably, the induction of ferroptosis through iron chelation.[3]

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| This compound | Various | - | [2] |

| m-CN-benzaldehyde thiosemicarbazone | Various | - | [2] |

| 4-phenyl-1-benzaldehyde thiosemicarbazone | Various | - | [2] |

| Palladium(II) complex of this compound | Various | 3.67 | [2][4] |

| Palladium(II) complex of m-CN-benzaldehyde thiosemicarbazone | Various | 0.43 | [2][4] |

| Platinum(II) complex of 4-phenyl-1-benzaldehyde thiosemicarbazone | Various | 0.07-0.12 | [2][4] |

| 3-Methoxythis compound | MCF-7 | 2.821 µg/mL | [5] |

| 3-Methoxythis compound | B16-F0 | 2.904 µg/mL | [5] |

| 3-Methoxythis compound | EAC | 3.355 µg/mL | [5] |

| 4-Nitrothis compound | MCF-7 | 7.102 µg/mL | [5] |

| 4-Nitrothis compound | B16-F0 | 7.129 µg/mL | [5] |

| 4-Nitrothis compound | EAC | 3.832 µg/mL | [5] |

Antimicrobial Activity

These derivatives have also demonstrated significant activity against various bacterial and fungal strains. Their mechanism of antimicrobial action is thought to involve the inhibition of essential enzymes and disruption of cellular processes.

Antibacterial Activity

| Compound/Derivative | Bacterial Strain | MIC (mg/L) | Reference |

| A specific thiosemicarbazone derivative (L1) | Bacillus cereus | 10 | [1] |

| A specific thiosemicarbazone derivative (L4) | Bacillus cereus | 50 | [1] |

| A specific thiosemicarbazone derivative (L4) | Staphylococcus aureus | 100 | [1] |

Antifungal Activity

| Compound/Derivative | Fungal Strain | Zone of Inhibition (mm) | Reference |

| Various derivatives | Candida albicans | Varies | [6] |

Other Biological Activities

-

Antioxidant Activity: Many derivatives show potent antioxidant activity, which is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]

-

Enzyme Inhibition: Certain benzaldehyde thiosemicarbazones have been identified as inhibitors of enzymes like tyrosinase, which is involved in melanin production.[7][8][9] This suggests their potential application in treating hyperpigmentation disorders.

| Compound/Derivative | Enzyme | IC50 (µM) | Inhibition Type | Reference |

| p-Hydroxythis compound (HBT) | Tyrosinase (monophenolase) | 0.76 | Mixed-type | [7][9] |

| p-Hydroxythis compound (HBT) | Tyrosinase (diphenolase) | 3.80 | Mixed-type | [7][9] |

| p-Methoxythis compound (MBT) | Tyrosinase (monophenolase) | 7.0 | Mixed-type | [7][9] |

| p-Methoxythis compound (MBT) | Tyrosinase (diphenolase) | 2.62 | Mixed-type | [7][9] |

Mechanisms of Action

Induction of Ferroptosis

One of the key anticancer mechanisms of this compound derivatives is the induction of ferroptosis, a form of iron-dependent regulated cell death. These compounds can chelate intracellular iron, leading to a depletion of glutathione peroxidase 4 (GPX4) activity.[3][10] GPX4 is a crucial enzyme that detoxifies lipid peroxides. Its inhibition leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[3]

Caption: Mechanism of ribonucleotide reductase inhibition by thiosemicarbazone-iron complexes.

Experimental Protocols

General Synthesis of this compound Derivatives

-

Dissolution: Dissolve thiosemicarbazide or a substituted thiosemicarbazide (1 equivalent) in a suitable alcohol (e.g., methanol or ethanol) with heating.

-

Addition: To the hot solution, add a solution of the corresponding substituted benzaldehyde (1 equivalent) in the same solvent dropwise over a period of 30 minutes.

-

Reaction: Stir and reflux the reaction mixture for 4 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Isolation: After completion, filter the hot solution to remove any impurities. Concentrate the filtrate to about half its volume under reduced pressure.

-

Crystallization: Allow the concentrated solution to cool to room temperature slowly. The product will crystallize out. Alternatively, precipitation can be induced by adding ice-cold water.

-

Purification: Collect the crystals by filtration, wash them with cold ethanol, and dry them in a vacuum desiccator.

-

Characterization: Characterize the synthesized compound using techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy.

In Vitro Cytotoxicity Assessment: MTT Assay

Caption: Workflow for the MTT assay to determine the cytotoxicity of the derivatives.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., in DMSO, ensuring the final DMSO concentration is non-toxic) and incubate for another 24 or 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing: Broth Microdilution Method

[1]

-

Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its concentration to approximately 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the prepared bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing: Agar Well Diffusion Method

[6]

-

Preparation of Fungal Inoculum: Prepare a suspension of the fungal strain in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Inoculation: Evenly spread the fungal inoculum over the surface of an agar plate (e.g., Sabouraud Dextrose Agar).

-

Well Preparation: Cut wells of a specific diameter (e.g., 8 mm) in the agar.

-

Compound Application: Add a defined volume (e.g., 50 µL) of different concentrations of the synthesized compounds (dissolved in a suitable solvent like DMSO) into the wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the area around the well where fungal growth is inhibited).

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Reaction Mixture: In a set of test tubes or a 96-well plate, add different concentrations of the synthesized compounds to the DPPH solution.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm against a blank (methanol).

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Conclusion

This compound derivatives represent a promising class of compounds with diverse and potent biological activities. Their ease of synthesis and the tunability of their chemical structure allow for the optimization of their pharmacological properties. The mechanisms of action, particularly the induction of ferroptosis and inhibition of ribonucleotide reductase, provide a strong rationale for their development as anticancer agents. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate these compounds for various therapeutic applications. Further research, including in vivo studies and detailed structure-activity relationship analyses, will be crucial in translating the potential of these derivatives into clinically effective drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositorio.uchile.cl [repositorio.uchile.cl]

- 5. mdpi.com [mdpi.com]

- 6. ijpsr.com [ijpsr.com]

- 7. Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. broadpharm.com [broadpharm.com]

- 15. bds.berkeley.edu [bds.berkeley.edu]

- 16. cyrusbio.com.tw [cyrusbio.com.tw]

- 17. Antioxidant Properties of Camphene-Based Thiosemicarbazones: Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

Benzaldehyde Thiosemicarbazone: A Comprehensive Technical Review of Synthesis, Biological Activity, and Mechanisms

Introduction: Thiosemicarbazones (TSCs) are a versatile class of Schiff bases formed by the condensation of a thiosemicarbazide with a suitable aldehyde or ketone.[1] Among these, derivatives of benzaldehyde have garnered significant scientific interest due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[2][3] Their biological activity is often enhanced upon coordination with transition metal ions, making them promising candidates for the development of novel therapeutic agents and other industrial applications like food preservation.[3][4][5]

This technical guide provides a comprehensive review of the existing literature on benzaldehyde thiosemicarbazone and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into their synthesis, a summary of their biological efficacy through structured data, an exploration of their mechanisms of action, and detailed experimental protocols for their preparation and evaluation.

Synthesis of Benzaldehyde Thiosemicarbazones

The synthesis of benzaldehyde thiosemicarbazones is typically a straightforward condensation reaction. The general method involves refluxing a substituted benzaldehyde with thiosemicarbazide or a derivative thereof (like 4-phenylthiosemicarbazide) in an alcoholic solvent, often with a catalytic amount of acid.[6][7]

Caption: General synthesis workflow for benzaldehyde thiosemicarbazones.

Biological Activities and Quantitative Data

Benzaldehyde thiosemicarbazones and their metal complexes exhibit a broad range of biological activities. Their efficacy is often attributed to their ability to act as chelating agents, particularly for iron, which is crucial for the proliferation of cancer cells and microbes.[1][8]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of benzaldehyde thiosemicarbazones against various human tumor cell lines.[7] Their metal complexes, particularly with palladium(II) and platinum(II), often show enhanced antiproliferative activity compared to the free ligands.[9][10] For instance, a tetranuclear platinum(II) complex with 4-phenyl-1-benzaldehyde thiosemicarbazone showed exceptionally high activity, with IC50 values in the nanomolar range (0.07–0.12 μM).[9]

| Compound | Cell Line | IC50 Value (µM) | Reference |

| 3-Methoxythis compound (3-MBTSc) | MCF-7 (Breast) | 2.82 µg/mL | [11] |

| 3-Methoxythis compound (3-MBTSc) | B16-F0 (Melanoma) | 2.90 µg/mL | [11] |

| 4-Nitrothis compound (4-NBTSc) | MCF-7 (Breast) | 7.10 µg/mL | [11] |

| 4-Nitrothis compound (4-NBTSc) | EAC (Ascites) | 3.83 µg/mL | [11] |

| 5-Nitro-furan derivative (Compound 5) | Various | 7.69 | [10] |

| Pd(II) Complex [Pd(L2)2] (L2 = m-CN-benzaldehyde TSC) | Various | 0.07 - 3.67 | [9] |

| Pt(II) Complex [Pt4(L4)4] (L4 = 4-phenyl-benzaldehyde TSC) | Various | 0.07 - 0.12 | [9] |

Antimicrobial Activity

The antimicrobial properties of these compounds are well-documented. They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][12] A derivative with a 5-nitro substituent exhibited significant activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL.[10] Metal complexation can also modulate this activity; for example, Ni(II) and Co(II) complexes of 3-nitrothis compound showed good activity against several bacteria and fungi, while the free ligand and its Cu(II) complex were inactive.[13]

| Compound | Organism | MIC Value (µM or µg/mL) | Reference |

| 5-NO2 derivative (Compound 5) | Staphylococcus aureus ATCC700699 | 1 µg/mL | [10] |

| 2-(4-phenethoxybenzylidene)hydrazine-1-carbothioamide | Mycobacterium tuberculosis (replicating) | 0.14 - 2.2 µM | [14] |

| 2-(4-phenethoxybenzylidene)hydrazine-1-carbothioamide | Mycobacterium tuberculosis (hypoxic) | 0.68 µM | [14] |

| 2-(3-isopropoxybenzylidene)hydrazine-1-carbothioamide | Mycobacterium tuberculosis (hypoxic) | 0.74 µM | [14] |

Enzyme Inhibition

Benzaldehyde thiosemicarbazones have been identified as potent inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.

-

Tyrosinase Inhibition: p-Hydroxythis compound (HBT) and p-methoxythis compound (MBT) are significant inhibitors of mushroom tyrosinase, an enzyme involved in melanin production.[4][5] This suggests their potential use in food preservation and cosmetics.[4][5] HBT showed an IC50 value of 0.76 μM against monophenolase activity.[4][5]

-

Cholinesterase Inhibition: Certain para-substituted derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[6]

-

Xanthine Oxidase Inhibition: A series of substituted benzaldehyde thiosemicarbazones were synthesized and evaluated as xanthine oxidase (XO) inhibitors, which is a target for treating gout.[15]

| Compound | Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

| p-Hydroxybenzaldehyde TSC (HBT) | Tyrosinase (monophenolase) | Mixed-type | 0.76 | [4][5] |

| p-Methoxybenzaldehyde TSC (MBT) | Tyrosinase (monophenolase) | Mixed-type | 7.0 | [4][5] |

| p-Hydroxybenzaldehyde TSC (HBT) | Tyrosinase (diphenolase) | Mixed-type | 3.80 | [4][5] |

| p-Methoxybenzaldehyde TSC (MBT) | Tyrosinase (diphenolase) | Mixed-type | 2.62 | [4][5] |

| Derivative 19 (para-substituted) | Acetylcholinesterase (AChE) | - | 110.19 | [6] |

| Derivative 19 (para-substituted) | Butyrylcholinesterase (BChE) | - | 145.11 | [6] |

Mechanisms of Action

The biological activity of benzaldehyde thiosemicarbazones is multifaceted. The primary anticancer mechanism involves the chelation of intracellular iron, leading to the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[1] This iron chelation also generates reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis in cancer cells.[16]

Caption: Anticancer mechanism of action for thiosemicarbazones.

In the context of antitubercular activity, a comprehensive literature survey suggests that benzaldehyde TSCs may act by suppressing the formation of mycolic acid, a crucial component of the mycobacterial cell wall.[2]

Experimental Protocols

General Synthesis of this compound (HL)[7][9]

-

Dissolution of Reactants: Dissolve thiosemicarbazide (e.g., 1.82 g, 20 mmol) in hot methanol (e.g., 160 mL). In a separate flask, dissolve the corresponding substituted benzaldehyde (20 mmol) in methanol (e.g., 70 mL).

-

Reaction: Add the benzaldehyde solution dropwise to the stirred, hot thiosemicarbazide solution over a period of 30 minutes.

-

Reflux: Stir and reflux the resulting mixture for 4 hours.

-

Isolation: Filter the hot solution. Concentrate the filtrate to approximately half its volume under reduced pressure.

-

Crystallization: Allow the concentrated solution to evaporate slowly at room temperature.

-

Purification: Collect the resulting crystals by filtration, wash them with a small amount of cold ethanol, and dry them in vacuo.

In Vitro Cytotoxicity Evaluation (MTT Assay)[10]

This protocol outlines a general procedure for assessing the anticancer activity of synthesized compounds against a human cancer cell line (e.g., MCF-7).

Caption: Experimental workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Plate cells (e.g., MCF-7) in 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated from the dose-response curve.

Conclusion

Benzaldehyde thiosemicarbazones represent a class of compounds with significant and diverse biological potential. The ease of their synthesis and the ability to tune their activity through substitution on the benzaldehyde ring or by coordination with metal ions make them highly attractive for further investigation. The primary mechanisms of action, centered on iron chelation and enzyme inhibition, provide a solid foundation for their development as anticancer and antimicrobial agents. Future research will likely focus on optimizing their structure-activity relationships to enhance potency and selectivity, as well as exploring novel formulations and delivery systems to translate their promising in vitro results into clinical applications.

References

- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Tide: A Technical Guide to the Biological Potential of Thiosemicarbazones

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazones, a versatile class of Schiff bases, are at the forefront of medicinal chemistry research, demonstrating a remarkable breadth of biological activities. Their inherent ability to chelate metal ions is a cornerstone of their therapeutic potential, enabling them to intervene in various pathological processes. This technical guide provides an in-depth exploration of the biological landscape of thiosemicarbazones, offering a comprehensive overview of their anticancer, antiviral, antibacterial, and antifungal properties. Detailed experimental protocols for their synthesis and evaluation, alongside a quantitative analysis of their activity and visualizations of their mechanisms of action, are presented to empower researchers in the pursuit of novel therapeutics.

Core Biological Activities: A Quantitative Perspective

The therapeutic efficacy of thiosemicarbazone derivatives has been quantified across a spectrum of diseases. The following tables summarize key activity data, providing a comparative analysis of their potential in different therapeutic areas.

Anticancer Activity

Thiosemicarbazones exhibit potent cytotoxic effects against a wide array of human cancer cell lines. Their primary anticancer mechanism is often attributed to the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis, through iron chelation.[1] The redox activity of the resulting iron-thiosemicarbazone complexes can also induce oxidative stress, leading to cellular damage and apoptosis.[1] The table below presents the half-maximal inhibitory concentration (IC50) values for various thiosemicarbazone derivatives against several cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [2] |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | RD (Rhabdomyosarcoma) | 11.6 | [2] |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | 5.8 | [2] |

| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [2] |

| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | RD (Rhabdomyosarcoma) | 11.2 | [2] |

| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | 12.3 | [2] |

| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | 0.6 | [2] |

| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | 10.3 | [2] |

| N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | BxPC-3 (Pancreatic) | 0.2 | [2] |

| N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | RD (Rhabdomyosarcoma) | 23 | [2] |

| Compound 5 (Benzodioxole-based) | A549 (Lung) | 10.67 ± 1.53 | [3] |

| Compound 5 (Benzodioxole-based) | C6 (Glioma) | 4.33 ± 1.04 | [3] |

| Compound 15f (Quinazoline-based) | HCT-116 (Colon) | 0.19 ± 0.02 | [3] |

| Compound 15f (Quinazoline-based) | BEL-7402 (Liver) | 0.82 ± 0.03 | [3] |

| Compound 15f (Quinazoline-based) | MCF-7 (Breast) | 1.37 ± 0.04 | [3] |

| DM(tsc)T | PC-3 (Prostate) | 2.64 ± 0.33 | [4] |

| Cisplatin (Reference) | PC-3 (Prostate) | 5.47 ± 0.06 | [4] |

Antiviral Activity

The antiviral potential of thiosemicarbazones has been recognized for decades, with some of the earliest studies demonstrating their efficacy.[5] Their mechanism of action in viral infections is multifaceted and can involve the inhibition of viral enzymes or interference with viral replication processes. The table below lists the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values of select thiosemicarbazone derivatives against different viruses.

| Compound/Derivative | Virus | Cell Line | EC50/IC50 (µM) | Reference |

| Bz-Trp-TSC | Dengue virus (all 4 serotypes) | Vero | Not specified, but showed complete prevention | [6] |

| Hydroxamate 1a | SARS-CoV-2 Mpro | - | 0.12 | [7] |

| Thiosemicarbazone 2b | SARS-CoV-2 Mpro | - | 2.43 | [7] |

| Compound 1b | SARS-CoV-2 3CLpro | - | 12.4 ± 0.9 | [8] |

| Compound 1e | SARS-CoV-2 3CLpro | - | 12.1 ± 2.1 | [8] |

| Compound 1a | Influenza A (H1N1) | MDCK | 15.0 ± 1.9 | [8] |

Antibacterial and Antifungal Activity

Thiosemicarbazones and their metal complexes exhibit significant activity against a broad spectrum of bacteria and fungi.[9][10] Their antimicrobial action is often linked to their ability to disrupt cellular processes by chelating essential metal ions or by generating reactive oxygen species. The minimum inhibitory concentration (MIC) is a key parameter for assessing this activity.

Table 1.3.1: Antibacterial Activity of Thiosemicarbazone Derivatives (MIC in µg/mL)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound L1 | Bacillus cereus ŁOCK 0807 | 10 | [11] |

| Compound L1 | Staphylococcus aureus ATCC 6538 | 100 | [11] |

| Compound L2 | Bacillus subtilis ATCC 6633 | 50 | [11] |

| Compound L2 | Staphylococcus aureus ATCC 25923 | 50 | [11] |

| Compound L4 | Bacillus cereus ŁOCK 0807 | 50 | [11] |

| Ag-thiosemicarbazone complex (T39) | Escherichia coli | 0.018 | [9] |

| Ag-thiosemicarbazone complex (T39) | Staphylococcus aureus | 0.018 | [9] |

| Ciprofloxacin (Reference) | Escherichia coli | 0.018 | [9] |

| Ciprofloxacin (Reference) | Staphylococcus aureus | 0.018 | [9] |

| Compound 4 (imidazole ring) | Staphylococcus aureus | 39.68 | [12] |

| Compound 8 (thiophene ring) | Pseudomonas aeruginosa | 39.68 | [12] |

Table 1.3.2: Antifungal Activity of Thiosemicarbazone Derivatives (MIC in µg/mL)

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Thiosemicarbazone-chalcones | Candida krusei | 0.011-0.026 (µmol/ml) | [13] |

| Thiosemicarbazone-chalcones | Sporothrix brasiliensis | 0.396-1.777 (µmol/ml) | [13] |

| Compound A14 | Candida glabrata 537 | ≤ 0.0313 | [14] |

| Compound A14 | Candida auris 922 | ≤ 0.0313 | [14] |

| Compound A14 | Cryptococcus neoformans H99 | ≤ 0.0313 | [14] |

| Fluconazole (Reference) | C. glabrata, C. auris, C. neoformans | 0.125–16 | [14] |

| Amphotericin B (Reference) | C. glabrata, C. auris, C. neoformans | 1–8 | [14] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of thiosemicarbazones and for conducting key biological assays.

General Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are typically synthesized through a condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[15]

Materials:

-

Thiosemicarbazide or a substituted thiosemicarbazide

-

Aldehyde or ketone

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Potassium carbonate (optional base)[15]

Procedure:

-

Dissolve 1 mmol of the thiosemicarbazide derivative in 10-20 mL of ethanol in a round-bottom flask.[15]

-

Add 1 mmol of the corresponding aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction. Alternatively, 0.2 g of potassium carbonate can be added, and the mixture stirred overnight at room temperature.[15]

-

Reflux the reaction mixture for 1-6 hours, monitoring the progress by thin-layer chromatography (TLC).[15]

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold water, and dried.[15] Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1][16]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Test thiosemicarbazone compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, remove the medium containing the test compounds and add 100 µL of fresh medium to each well.

-

Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[1]

-

Incubate the plate for 3-4 hours at 37°C.

-

After incubation, carefully remove the MTT-containing medium.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Ribonucleotide Reductase (RNR) Inhibition Assay

The inhibition of RNR is a key mechanism of action for many thiosemicarbazones. This can be assessed using commercially available kits or established protocols.

Principle: This assay measures the activity of the RNR enzyme, which catalyzes the conversion of ribonucleotides to deoxyribonucleotides. The inhibitory effect of a compound is determined by quantifying the reduction in enzyme activity.

General Procedure (using a Human RRM1 ELISA Kit): [19]

-

Prepare the test thiosemicarbazone compounds at the desired concentrations.

-

Add 100 µL of each sample to the wells of the ELISA plate pre-coated with RRM1 antibody and incubate at 37°C for 2 hours.

-

Aspirate the liquid from each well.

-

Add 100 µL of Biotin-antibody to each well and incubate at 37°C for 1 hour.

-

Aspirate and wash the wells three times with the provided wash buffer.

-

Add 100 µL of HRP-avidin to each well and incubate at 37°C for 1 hour.

-

Aspirate and wash the wells five times with the wash buffer.

-

Add 90 µL of TMB Substrate to each well and incubate at 37°C for 15-30 minutes in the dark.

-

Add 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm within 5 minutes.

-

The degree of RNR inhibition is calculated based on the reduction in absorbance in the presence of the test compound compared to the control. The IC50 value can then be determined.

Visualizing the Mechanisms of Action

Understanding the signaling pathways and experimental workflows is crucial for rational drug design. The following diagrams, created using the DOT language for Graphviz, illustrate these complex relationships.

Signaling Pathways

Caption: General experimental workflow for the development and evaluation of thiosemicarbazones.

Caption: Thiosemicarbazones induce apoptosis via the intrinsic mitochondrial pathway.

Caption: Thiosemicarbazones can activate the JNK signaling pathway, leading to apoptosis.

Caption: Thiosemicarbazones can inhibit the pro-survival PI3K/AKT signaling pathway.

Conclusion and Future Directions

Thiosemicarbazones represent a highly promising and versatile scaffold for the development of novel therapeutic agents. Their potent and broad-spectrum biological activities, coupled with well-defined mechanisms of action, make them attractive candidates for further investigation. The structure-activity relationships of these compounds are a key area of ongoing research, with modifications to the aldehyde/ketone or thiosemicarbazide moieties offering opportunities to enhance potency and selectivity. The formation of metal complexes with thiosemicarbazones has also been shown to significantly augment their biological activity.

Future research should focus on the development of thiosemicarbazone derivatives with improved pharmacokinetic and pharmacodynamic profiles, as well as reduced toxicity. In vivo studies are crucial to validate the promising in vitro results and to assess the therapeutic potential of these compounds in preclinical models of disease. The continued exploration of their mechanisms of action will undoubtedly unveil new therapeutic targets and strategies for combating a range of challenging diseases. This technical guide serves as a foundational resource to propel these vital research and development efforts.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Antiviral activity of Thiosemicarbazones derived from α-amino acids against Dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxamate and thiosemicarbazone: Two highly promising scaffolds for the development of SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal effects of thiosemicarbazone-chalcones on Aspergillus, Candida and Sporothrix strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Design, synthesis, antiproliferative activity, and cell cycle analysis of new thiosemicarbazone derivatives targeting ribonucleotide reductase - Arabian Journal of Chemistry [arabjchem.org]

benzaldehyde thiosemicarbazone solubility in DMSO and ethanol

An In-depth Technical Guide on the Solubility of Benzaldehyde Thiosemicarbazone in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document synthesizes available data, presents experimental protocols for solubility determination, and visualizes related chemical and biological pathways to support research and development efforts.

Executive Summary

This compound is a compound of significant interest in medicinal chemistry, demonstrating a range of biological activities, including potential anticancer and antimicrobial properties.[1] Understanding its solubility in various solvents is critical for experimental design, formulation development, and in vitro/in vivo testing. This guide focuses on its solubility characteristics in DMSO, a versatile aprotic solvent, and ethanol, a widely used polar protic solvent. While precise quantitative solubility data for the parent compound is not abundant in publicly available literature, this guide compiles qualitative descriptions and quantitative data for closely related derivatives to provide a robust framework for laboratory work.

Solubility Profile

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and utility in various applications. Benzaldehyde thiosemicarbazones are generally characterized by low water solubility, which can present challenges in drug development.[1] Consequently, organic solvents like DMSO and ethanol are frequently employed for their dissolution.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. This compound and its derivatives consistently demonstrate high solubility in DMSO. This is evidenced by the routine use of deuterated DMSO (DMSO-d6) as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, which requires sufficient concentration of the analyte.[2][3][4][5]

Solubility in Ethanol

Ethanol is a polar protic solvent commonly used in chemical synthesis and as a vehicle for drug administration. The solubility of this compound in ethanol is generally described as moderate to sparingly soluble. For instance, a related derivative, 4-(p-tolyl) thiosemicarbazide, is reported to be sparingly soluble in ethanol.[3] However, ethanol, often in combination with water, is frequently used as a reaction solvent for the synthesis of these compounds, indicating that it provides sufficient solubility for the reaction to proceed.[4][6][7]

Quantitative Solubility Data

While specific quantitative data for the parent this compound is limited, the following table summarizes the solubility information gathered from the literature for related thiosemicarbazone derivatives. This data provides a useful reference point for estimating the solubility of the target compound.

| Compound/Derivative Family | Solvent | Solubility | Source |

| Sulfonamide-derived thiosemicarbazones | DMSO | Soluble at 40 mM concentration | [8] |

| Dihydroxyacetophenone thiosemicarbazone | DMSO | Soluble | [9] |

| 4-(p-tolyl) thiosemicarbazide | Ethanol | Sparingly soluble | [3] |

| Various Thiosemicarbazone Complexes | DMSO, Ethanol | Soluble | [10] |

| COTI-NH2 (a thiosemicarbazone derivative) | Water (pH 7.4) | 737 µM | [11] |

| COTI-NMe2 (a thiosemicarbazone derivative) | Water (pH 7.4) | 417 µM | [11] |

Note: The data for COTI derivatives in water is included to provide context on the general solubility of this class of compounds.

Experimental Protocols for Solubility Determination

A standardized method for determining the solubility of a compound is crucial for reproducible results. The saturation shake-flask method is a widely accepted technique.[12]

Saturation Shake-Flask Method

This method involves adding an excess amount of the solid compound to a known volume of the solvent (DMSO or ethanol) in a flask. The mixture is then agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol, analytical grade

-

Volumetric flasks

-

Mechanical shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a volumetric flask. The excess is necessary to ensure that a saturated solution is formed.

-

Add a precise volume of the chosen solvent (DMSO or ethanol) to the flask.

-

Seal the flask and place it in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After equilibration, allow the suspension to settle.

-

To separate the undissolved solid, centrifuge the solution at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with a known volume of the appropriate solvent.

-

Analyze the concentration of the diluted solution using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL, g/L, or mol/L.

Visualization of Related Workflows and Pathways

To further aid researchers, this section provides diagrams for key processes involving this compound, rendered using the DOT language.

Synthesis of this compound

The standard synthesis of this compound is a condensation reaction between benzaldehyde and thiosemicarbazide.[4][7][13] This process is typically carried out in a solvent such as ethanol.

Caption: General workflow for the synthesis of this compound.

Potential Role in Ferroptosis Induction

Thiosemicarbazones are known for their iron-chelating properties.[4] This activity can interfere with iron-dependent cellular processes and is being investigated for its potential to induce a form of programmed cell death called ferroptosis, which is characterized by iron-dependent lipid peroxidation.[4]

Caption: Hypothesized mechanism of ferroptosis induction by this compound.

Conclusion

This compound exhibits excellent solubility in DMSO and limited to moderate solubility in ethanol. For quantitative studies, the saturation shake-flask method is a reliable protocol for determining its precise solubility. The provided diagrams of its synthesis and a potential mechanism of action offer a visual framework for researchers. This guide serves as a foundational resource for scientists and professionals working with this promising class of compounds, facilitating more efficient and informed experimental design.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. juniv.edu [juniv.edu]

- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex [mdpi.com]

- 6. zenodo.org [zenodo.org]

- 7. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 12. researchgate.net [researchgate.net]

- 13. This compound (1627-73-2) for sale [vulcanchem.com]

Spectroscopic Analysis of Benzaldehyde Thiosemicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of benzaldehyde thiosemicarbazone, a compound of significant interest in medicinal chemistry and drug development. The document details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a foundational understanding for its identification and characterization.

Introduction

This compound is a Schiff base formed by the condensation reaction of benzaldehyde and thiosemicarbazide. Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The biological efficacy of these molecules is often related to their ability to chelate metal ions, which can be influenced by their molecular structure and electronic properties. Accurate spectroscopic characterization is therefore a critical step in the synthesis and development of new thiosemicarbazone-based therapeutic agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between benzaldehyde and thiosemicarbazide.[2]

Experimental Protocol

A general and widely used method for the synthesis is as follows:

-

Dissolution of Thiosemicarbazide: A solution of thiosemicarbazide is prepared by dissolving it in a suitable solvent, commonly methanol or ethanol, often with heating to ensure complete dissolution.[3][4]

-

Addition of Benzaldehyde: A solution of benzaldehyde in the same solvent is added dropwise to the hot thiosemicarbazide solution.[3][4]

-

Reaction: The reaction mixture is then stirred and refluxed for a period of time, typically ranging from 1 to 4 hours.[2][3][4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2]

-

Isolation and Purification: After the reaction is complete, the mixture is cooled. The resulting crystalline product is collected by filtration, washed with a cold solvent like ethanol to remove any unreacted starting materials, and then dried under vacuum.[3][4]

Caption: Synthesis Workflow of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[3]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons, the imine proton, and the amine protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -NH | ~11.42 - 11.47 | Singlet |

| -NH₂ | ~7.98 - 8.24 | Doublet/Broad Singlet |

| -CH=N | ~8.05 | Singlet |

| Aromatic (ortho) | ~7.78 - 7.80 | Doublet |

| Aromatic (meta, para) | ~7.37 - 7.41 | Multiplet/Triplet |

Data compiled from multiple sources.[3][5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=S | ~178.0 |

| HC=N | ~142.28 |

| Aromatic (C-ipso) | ~134.18 |

| Aromatic (C-para) | ~129.83 |

| Aromatic (C-ortho) | ~128.65 |

| Aromatic (C-meta) | ~127.29 |

Data from a representative source.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is typically recorded using the KBr pellet technique.[7]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (amine) | ~3400, 3380, 3250 | Stretching vibrations of the NH₂ and NH groups.[3] |

| C-H (aromatic) | ~3000 - 3100 | Stretching vibrations. |

| C=N (imine) | ~1590 - 1600 | Characteristic stretching vibration.[3] |

| C=C (aromatic) | ~1500 - 1600 | Ring stretching vibrations. |

| N-N | ~1482 - 1485 | Stretching vibration. |

| C=S (thione) | ~885 - 1160 | Stretching vibration.[3] |

The absence of a strong absorption band around 1700 cm⁻¹, which is characteristic of the C=O group of benzaldehyde, confirms the formation of the thiosemicarbazone.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is typically recorded in a solvent such as methanol or ethanol.

| Absorption Maxima (λmax) | Electronic Transition |

| ~260 - 380 nm | π → π* and n → π* transitions |

The characteristic absorbance is observed in the range of 260-380 nm. The molecule shows high transparency in the visible region (380-800 nm).[5]

Interpretation of Spectroscopic Data

The collective data from NMR, IR, and UV-Vis spectroscopy allows for the unambiguous confirmation of the structure of this compound.

Caption: Logical workflow for the structural confirmation of this compound.

Conclusion

This technical guide has summarized the key spectroscopic data and experimental methodologies for the synthesis and analysis of this compound. The presented data in tabular and graphical formats provide a comprehensive reference for researchers in the field of medicinal chemistry and drug development. A thorough understanding of the spectroscopic properties of this class of compounds is essential for quality control, structural confirmation, and the rational design of novel therapeutic agents.

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and In Vitro Cytotoxic Activities of this compound Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositorio.uchile.cl [repositorio.uchile.cl]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. ijstr.org [ijstr.org]